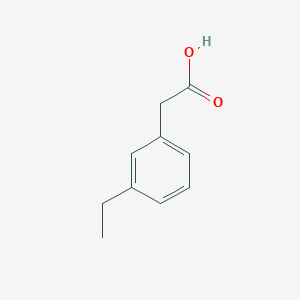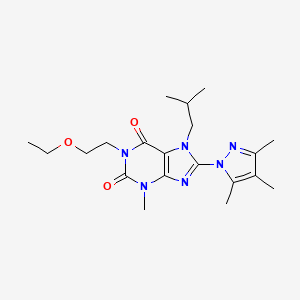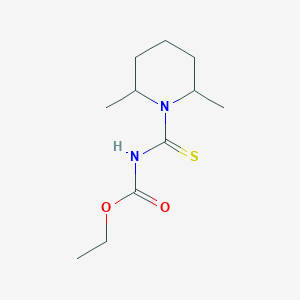
2-(3-Ethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Ethylphenyl)acetic Acid is used in the discovery and synthesis of 8-Aza-5-thiaprostaglandin E1 analogs as EP4 agonist . It is also derived from Methyl 2-(3-Bromophenyl)acetate (M294990), which is used as a reagent to synthesize the methyl ester derivative of ®-Flurbiprofen (F598730) .
Molecular Structure Analysis
The molecular formula of 2-(3-Ethylphenyl)acetic Acid is C10H12O2 . The molecular weight is 164.20108 .科学的研究の応用
Environmental Toxicology and Remediation
- Toxicology of Related Herbicides : Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to 2-(3-Ethylphenyl)acetic acid, have advanced, revealing its toxicological and mutagenic characteristics. This research underscores the environmental impact of such compounds and the need for monitoring and mitigating their presence in natural settings (Zuanazzi et al., 2020).
Industrial and Chemical Processes
Acetic Acid in Industrial Cleaning : Organic acids, including acetic acid, play a crucial role in the cleaning of metals in acidic solutions, indicating the relevance of acetic acid derivatives in industrial applications. This highlights the importance of understanding the properties and reactivities of compounds like 2-(3-Ethylphenyl)acetic acid in such contexts (Goyal et al., 2018).
Biotechnological Applications of Acetic Acid Bacteria : The unique metabolism of acetic acid bacteria, which can oxidize ethanol to acetic acid, points to potential biotechnological applications. Research in this area can provide insights into the production of vinegar and other fermented products, suggesting a broader interest in the metabolic pathways of similar compounds (Lynch et al., 2019).
Environmental Science
- Degradation and Environmental Fate of Acetaminophen : Research focusing on acetaminophen, which shares functional group similarities with 2-(3-Ethylphenyl)acetic acid, has explored its environmental degradation and the formation of toxic by-products. Understanding these pathways can inform the environmental monitoring and treatment strategies for a wide range of related compounds (Vo et al., 2019).
作用機序
Target of Action
It’s worth noting that this compound is used in the discovery and synthesis of 8-aza-5-thiaprostaglandin e1 analogs as ep4 agonist
Mode of Action
Given its use in the synthesis of pharmaceutical intermediates , it’s plausible that it interacts with its targets to induce specific biochemical changes. More research is required to elucidate the precise interactions between 2-(3-Ethylphenyl)acetic acid and its targets.
Biochemical Pathways
It’s known that indole derivatives, which share a similar structure to 2-(3-ethylphenyl)acetic acid, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given its use in the synthesis of pharmaceutical intermediates , it’s plausible that it induces specific molecular and cellular changes. More research is required to elucidate the precise effects of 2-(3-Ethylphenyl)acetic acid’s action.
特性
IUPAC Name |
2-(3-ethylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-4-3-5-9(6-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMPAFQIQOEENG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2544166.png)





![methyl (2S)-2-[(6-chloropyridin-2-yl)formamido]-3-phenylpropanoate](/img/structure/B2544175.png)
![N-(2,5-dichlorophenyl)-2-[4-(3,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2544176.png)
![1-(2,4-Dichlorophenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2544177.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B2544179.png)

